molecular formula C7H6FNO4S B6588432 3-amino-4-(fluorosulfonyl)benzoic acid CAS No. 2171879-95-9

3-amino-4-(fluorosulfonyl)benzoic acid

Cat. No.: B6588432
CAS No.: 2171879-95-9
M. Wt: 219.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-4-(fluorosulfonyl)benzoic acid is an organic compound with the molecular formula C7H6FNO4S This compound is characterized by the presence of an amino group (-NH2) and a fluorosulfonyl group (-SO2F) attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(fluorosulfonyl)benzoic acid typically involves the introduction of the fluorosulfonyl group onto a benzoic acid derivative. One common method involves the reaction of 3-amino-4-chlorobenzoic acid with fluorosulfonic acid (HSO3F) under controlled conditions. The reaction proceeds as follows:

    Starting Material: 3-amino-4-chlorobenzoic acid

    Reagent: Fluorosulfonic acid (HSO3F)

    Conditions: The reaction is typically carried out at low temperatures to prevent decomposition and ensure selective fluorosulfonylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-(fluorosulfonyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amino group.

    Coupling Reactions: The benzoic acid core can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the amino group.

Scientific Research Applications

3-amino-4-(fluorosulfonyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and protein modifications.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-amino-4-(fluorosulfonyl)benzoic acid involves its interaction with specific molecular targets. The fluorosulfonyl group is known to act as an electrophilic warhead, reacting with nucleophilic sites on proteins and enzymes. This can lead to the modification of amino acid residues such as serine, threonine, and cysteine, affecting the activity and function of the target proteins.

Comparison with Similar Compounds

Similar Compounds

    4-(fluorosulfonyl)benzoic acid: Similar structure but lacks the amino group.

    3-(fluorosulfonyl)benzoic acid: Similar structure but lacks the amino group.

    4-amino-3-(fluorosulfonyl)benzoic acid: Similar structure but with different positioning of the amino and fluorosulfonyl groups.

Uniqueness

3-amino-4-(fluorosulfonyl)benzoic acid is unique due to the specific positioning of the amino and fluorosulfonyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-4-(fluorosulfonyl)benzoic acid involves the introduction of an amino group and a fluorosulfonyl group onto a benzoic acid molecule.", "Starting Materials": [ "4-nitrobenzoic acid", "ammonia", "sulfur tetrafluoride", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "4-nitrobenzoic acid is reduced to 4-aminobenzoic acid using ammonia and sodium hydroxide in ethanol.", "4-aminobenzoic acid is reacted with sulfur tetrafluoride in the presence of sodium hydroxide and water to introduce the fluorosulfonyl group.", "The resulting 3-amino-4-(fluorosulfonyl)benzoic acid is isolated and purified." ] }

CAS No.

2171879-95-9

Molecular Formula

C7H6FNO4S

Molecular Weight

219.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.